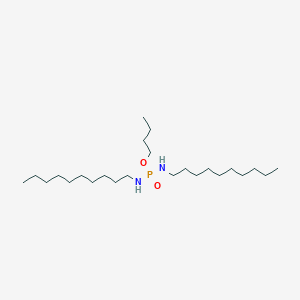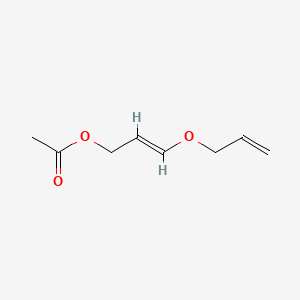![molecular formula C12H13NO2 B14497231 1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- CAS No. 64482-26-4](/img/structure/B14497231.png)
1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- is a heterocyclic compound that belongs to the class of isoquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-iodophenethylamine with a suitable aldehyde can lead to the formation of the desired isoquinoline derivative through a series of cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinolines, and substituted isoquinolines .
Aplicaciones Científicas De Investigación
1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- involves its interaction with specific molecular targets and pathways. It is thought to exert its effects through partial agonist action at alpha-2 adrenergic receptors, which may be relevant for its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: Shares a similar core structure but differs in the degree of saturation and substitution patterns.
Oxolinic acid: Contains a similar dioxole ring but is primarily used as an antibacterial agent.
Propiedades
Número CAS |
64482-26-4 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
5-ethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-2-10-9-6-12-11(14-7-15-12)5-8(9)3-4-13-10/h5-6H,2-4,7H2,1H3 |
Clave InChI |
WPVXRORROLQZEX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NCCC2=CC3=C(C=C21)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)
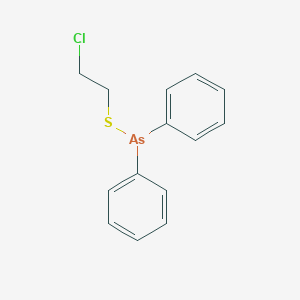
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
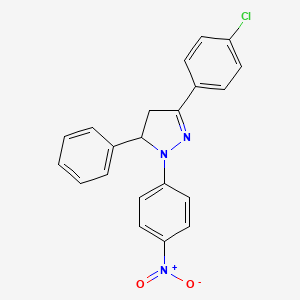
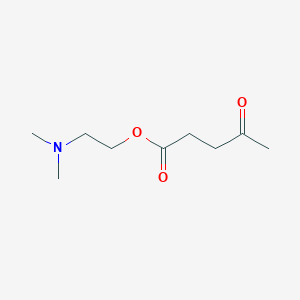
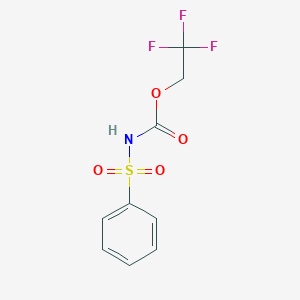
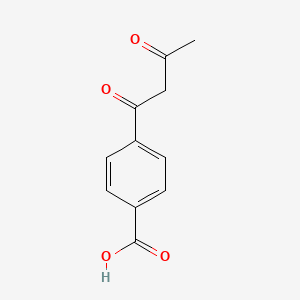

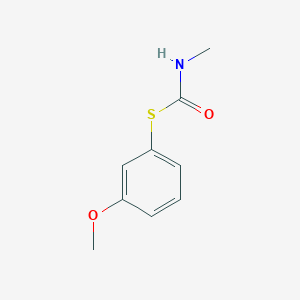
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
